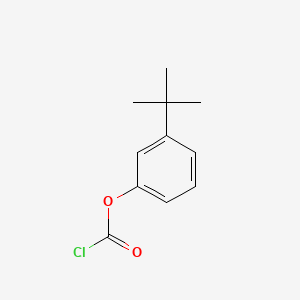

m-tert-Butylphenyl chloroformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M-tert-Butylphenyl chloroformate is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Key Intermediate

m-tert-Butylphenyl chloroformate serves as a crucial intermediate in the synthesis of various chemical compounds. It is primarily utilized in the preparation of carbamates and other derivatives through reactions with amines and alcohols. The ability to modify functional groups makes it valuable in synthetic organic chemistry.

| Synthesis Reaction | Reactants | Products |

|---|---|---|

| Carbamate Formation | m-tert-butylphenol + methylamine | m-tert-butylphenyl N-methylcarbamate |

| Esterification | m-tert-butylphenol + alcohol | m-tert-butylphenyl ester |

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound is employed as a protecting group for amines during synthetic procedures. This protection strategy is essential for the selective modification of complex molecules, allowing for the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been used in synthesizing inhibitors for SARS-CoV-2, where modifications to the phenyl group were shown to enhance potency against viral targets .

Case Study: SARS-CoV-2 Inhibitors

Research demonstrated that modifying the tert-butylphenyl group could significantly influence the inhibitory activity against the viral protease. The study highlighted the importance of structural variations in optimizing drug efficacy .

Agrochemical Formulations

Pesticide Development

this compound is utilized in developing pesticides, particularly carbamate-based insecticides. Its role as a cholinesterase inhibitor makes it effective against various pests, including insects and nematodes. This functionality is crucial for agricultural applications where pest control is necessary.

| Pesticide Type | Active Ingredient | Target Pests |

|---|---|---|

| Carbamate Insecticide | m-tert-butylphenyl N-methylcarbamate | Insects, mites, nematodes |

Material Science

Polymer Chemistry

In polymer science, this compound is used as a reagent for modifying polymers through carbamation processes. This application enhances the properties of polymers, making them suitable for various industrial uses.

化学反応の分析

Nucleophilic Substitution with Amines

The chloroformate undergoes nucleophilic substitution with amines to form carbamates:

R-O-COCl+NH2R′→R-O-CO-NHR′+HCl

Example : Reaction with methylamine yields m-tert-butylphenyl N-methylcarbamate, a potent cholinesterase inhibitor .

Hydrolysis

In aqueous environments, the compound hydrolyzes to form m-tert-butylphenol and carbon dioxide :

R-O-COCl+H2O→R-OH+CO2+HCl

This reaction is catalyzed by bases like pyridine .

Reaction with Alcohols

Chloroformates react with alcohols to form carbonate esters :

R-O-COCl+R’OH→R-O-COOR’+HCl

This mechanism is analogous to other chloroformates .

Reaction Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Amines (e.g., methylamine), bases (pyridine) | Carbamate esters (e.g., m-tert-butylphenyl N-methylcarbamate) |

| Hydrolysis | Water, bases (pyridine) | m-tert-butylphenol, CO₂, HCl |

| Reaction with Alcohols | Alcohols (e.g., methanol), bases | Carbonate esters (e.g., m-tert-butylphenyl methyl carbonate) |

Toxicological and Industrial Significance

The chloroformate intermediate is critical in synthesizing carbamate pesticides. For example, m-tert-butylphenyl N-methylcarbamate exhibits 10× greater cholinesterase inhibition than its structural isomer m-tert-butylphenyl N-methylcarbamate, making it effective against insects and nematodes .

Comparative Analysis with Analogous Compounds

特性

CAS番号 |

49561-88-8 |

|---|---|

分子式 |

C11H13ClO2 |

分子量 |

212.67 g/mol |

IUPAC名 |

(3-tert-butylphenyl) carbonochloridate |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-4-6-9(7-8)14-10(12)13/h4-7H,1-3H3 |

InChIキー |

BYUPCPGESMKIBW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC=C1)OC(=O)Cl |

正規SMILES |

CC(C)(C)C1=CC(=CC=C1)OC(=O)Cl |

Key on ui other cas no. |

49561-88-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。